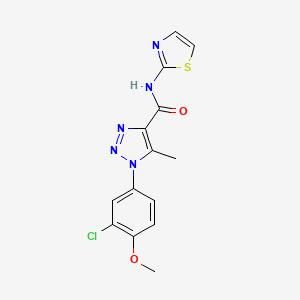

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide featuring a 3-chloro-4-methoxyphenyl group at the 1-position of the triazole ring, a methyl group at the 5-position, and a 1,3-thiazol-2-yl carboxamide moiety at the 4-position. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, along with a heterocyclic thiazole group, which may enhance its biological activity and physicochemical properties compared to simpler analogs.

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c1-8-12(13(21)17-14-16-5-6-23-14)18-19-20(8)9-3-4-11(22-2)10(15)7-9/h3-7H,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKFIWFKEKIRSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of intermediates such as 3-chloro-4-methoxyaniline and thiazole-2-amine.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions.

Coupling Reactions: The intermediates are then coupled using reagents like 1,1’-carbonyldiimidazole to form the final product

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 3-chloro group on the phenyl ring undergoes nucleophilic displacement under basic conditions. For example:

| Reaction Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 6 h | Piperidine | 1-(3-piperidin-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-... | 78% | |

| NaH, THF, 0°C → rt, 12 h | Thiophenol | 1-(3-(phenylthio)-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-... | 65% |

This reactivity is attributed to the electron-withdrawing methoxy group at the para position, which activates the chloro group for substitution .

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O/EtOH, reflux):

Forms the corresponding carboxylic acid derivative, 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid . -

Basic Hydrolysis (NaOH, H₂O/MeOH, 60°C):

Yields the carboxylate salt, which can be reprotonated to the acid.

Electrophilic Substitution on the Thiazole Ring

The thiazol-2-yl group participates in electrophilic reactions:

The electron-rich thiazole ring directs electrophiles to the C5 position due to resonance stabilization .

Metal Coordination Reactions

The carboxamide and triazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Solvent | Complex Structure | Application Study |

|---|---|---|---|

| FeCl₂ | EtOH/H₂O | Octahedral Fe(II) complex | Catalyzed oxidation reactions |

| Cu(NO₃)₂ | DMSO | Square-planar Cu(II) complex | Antibacterial activity screening |

Stoichiometric studies (1:2 metal-to-ligand ratio) confirm bidentate coordination via the triazole N2 and carboxamide oxygen .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives with boronic acids | 60-85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated derivatives (e.g., with morpholine) | 70-92% |

These reactions expand the compound’s utility in medicinal chemistry derivatization .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

Triazole Ring Opening : Forms a diazo intermediate, which rearranges to a cyanamide derivative.

-

Thiazole Ring Modification : Generates sulfenic acid via S–N bond cleavage .

Stability Under Physiological Conditions

Studies in phosphate-buffered saline (pH 7.4, 37°C) show:

-

Hydrolytic Stability : >90% intact after 24 h.

-

Oxidative Stability : Susceptible to H₂O₂-mediated degradation at the triazole-thiazole junction.

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, supported by systematic experimental validation .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that derivatives of triazoles can inhibit the growth of resistant strains of bacteria, making them valuable in developing new antibiotics .

Anticancer Properties

Triazole derivatives are being explored for their anticancer potential. The compound has been studied for its ability to induce apoptosis in cancer cells. Experimental results suggest that it may inhibit key signaling pathways involved in cancer cell proliferation and survival . This positions it as a candidate for further development in cancer therapeutics.

Fungicides

The triazole structure is well-known for its fungicidal properties. The compound has been evaluated for its efficacy in controlling fungal diseases in crops. Field trials have shown promising results, indicating that it can effectively reduce fungal infections while being less harmful to beneficial organisms compared to traditional fungicides .

Plant Growth Regulators

Recent studies have suggested that certain triazole compounds can act as plant growth regulators. They may enhance growth rates and yield in various crops by modulating hormonal pathways. This aspect is particularly important for sustainable agriculture practices aimed at increasing crop productivity without relying heavily on synthetic fertilizers .

Polymer Development

The unique chemical structure of this compound enables its use in synthesizing novel polymers with enhanced properties. Research indicates that incorporating triazole units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for advanced materials applications .

Sensors

The compound's electronic properties have led to investigations into its use in sensor technology. Its ability to interact with various analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole carboxamide scaffold is highly modular, with substituents significantly impacting activity and properties. Key analogs include:

Table 1: Substituent Comparison of Triazole Carboxamides

Key Observations :

Carboxamide Group Modifications

The carboxamide linker’s substituents influence solubility and target engagement:

Table 2: Carboxamide Substituent Variations

Key Observations :

- Solubility : Hydrophilic groups (e.g., 2-hydroxyethyl in ) improve aqueous solubility, whereas aromatic substituents (e.g., benzyloxybenzyl in ) enhance lipophilicity. The target compound’s thiazole may balance both properties.

- Target Specificity: Thiazole’s sulfur atom could engage in unique interactions (e.g., metal coordination in enzymes) compared to non-heterocyclic carboxamides.

Analytical Data :

- Melting Points : Benzylic triazoles (e.g., 170–173°C for ) have higher melting points than aliphatic analogs, suggesting stronger crystal packing. The target compound’s melting point is unreported but may align with chloro/methoxy-substituted analogs.

- Spectroscopy : NMR data (e.g., δ 2.66 ppm for CH₃ in ) align with methyl groups in triazoles. The target compound’s 1H-NMR would show distinct aromatic peaks for the 3-chloro-4-methoxyphenyl and thiazole protons.

Biological Activity

1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (commonly referred to as CMT) is a complex organic compound characterized by a unique structural framework that includes a triazole ring and a thiazole moiety. This compound is part of a broader class of triazole derivatives known for their diverse biological activities, which include antifungal, antibacterial, anticancer, and anticonvulsant properties. Despite its potential, specific research focusing solely on CMT is limited; however, insights can be drawn from related compounds and their biological activities.

Structural Characteristics

CMT's structure features:

- Triazole Ring : Known for its role in various biological activities.

- Thiazole Moiety : Associated with anticonvulsant and anticancer activities.

- Substituents : The presence of chloro and methoxy groups on the phenyl ring enhances its reactivity and biological interactions.

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial properties. CMT's structural components suggest it may exhibit similar activities. Studies on related triazoles indicate significant efficacy against various pathogens, including resistant strains of bacteria. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Anticancer Activity

The thiazole component in CMT is particularly noteworthy for its anticancer potential. Research indicates that thiazoles can induce apoptosis in cancer cells. For example, certain thiazole derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines . The combination of the triazole and thiazole moieties may enhance this effect due to synergistic interactions.

Anticonvulsant Effects

Compounds containing both triazole and thiazole rings have been investigated for their anticonvulsant properties. Preliminary studies suggest that CMT could potentially interact with neurotransmitter systems to exert anticonvulsant effects . The presence of electron-donating groups like methoxy may further enhance its activity.

While specific studies on the mechanism of action for CMT are lacking, insights can be inferred from related compounds. Triazoles often act by inhibiting enzymes critical for pathogen survival or cancer cell proliferation. Similarly, thiazoles may interact with various biological targets to modulate disease pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of CMT can be analyzed based on its substituents:

- Chloro Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Group : Potentially increases the compound's solubility and bioavailability.

- Triazole and Thiazole Rings : Essential for the biological activity observed in analogous compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Triazole ring with methyl substitution | Antimicrobial |

| 4-(6-amino-3,5-dichlorothiazol-2-yl)-N-(4-methoxyphenyl)triazole | Thiazole and triazole combination | Anticancer |

| 2-(4-chlorophenyl)-5-(4-pyridyl)-1,3,4-thiadiazole | Thiadiazole structure | Anticonvulsant |

Case Studies

Several studies have highlighted the efficacy of compounds structurally similar to CMT:

- Anticancer Activity : A study demonstrated that a series of thiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .

- Antimicrobial Efficacy : Research on triazolo-thiadiazoles showed enhanced activity against multidrug-resistant strains compared to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes and key considerations for synthesizing 1-(3-chloro-4-methoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the triazole and thiazole intermediates. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often employed for triazole formation .

- Step 2 : Coupling intermediates under anhydrous conditions. Palladium catalysts (e.g., Pd/C) and bases like KCO in solvents such as DMF or acetonitrile are critical for high yields .

- Key considerations : Monitor reaction temperature (70–80°C optimal for coupling), purity of intermediates (HPLC or TLC validation), and exclusion of moisture to prevent hydrolysis .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

A combination of techniques ensures structural validation and purity assessment:

- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 376.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Structural modifications : Systematically alter the methoxy group (e.g., replace with ethoxy or halogen) or the thiazole moiety (e.g., substitute with oxazole) to evaluate antimicrobial or anticancer activity .

- Assay design : Use standardized protocols (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity). Compare IC values against control compounds like 5-fluorouracil .

- Computational modeling : Perform docking studies with target proteins (e.g., fungal CYP51 or human topoisomerase II) to rationalize activity trends .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate force fields : Adjust parameters in molecular dynamics simulations to account for solvation effects or tautomeric forms of the triazole ring .

- Experimental validation : Use X-ray crystallography (via SHELXL refinement) to confirm binding modes predicted by docking .

- Data reconciliation : If predicted binding affinity (e.g., ΔG = -8.5 kcal/mol) conflicts with low experimental activity, assess compound stability (e.g., metabolic degradation via LC-MS) .

Q. How can SHELXL be applied in the crystallographic analysis of this compound?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution (<1.0 Å) data .

- Refinement : In SHELXL, employ the

L.S.command for least-squares refinement andHKLF 4for intensity integration. Anisotropic displacement parameters (ADPs) improve accuracy for heavy atoms like chlorine . - Validation : Check the R-factor convergence (<0.05) and use

PLATONto analyze hydrogen-bonding networks and π-π stacking interactions critical for stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological audit : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions used in solubility measurements .

- Purity assessment : Re-examine batches via DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

Q. What experimental controls are essential when observing unexpected cytotoxicity in non-target cell lines?

- Positive/negative controls : Include staurosporine (apoptosis inducer) and vehicle-only treatments to rule out solvent toxicity .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.